molecular formula C5H5NO3S B1177949 netrin-1 CAS No. 158651-98-0

netrin-1

Cat. No.: B1177949
CAS No.: 158651-98-0
Attention: For research use only. Not for human or veterinary use.
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Description

Netrin-1 is a secreted, laminin-related protein that functions as a crucial axon guidance cue during the development of the central nervous system . It acts as a bifunctional signal, capable of attracting or repelling growing axons and migrating neurons based on the receptors expressed on the target cell . This guidance is primarily mediated through interactions with specific receptors, including DCC (Deleted in Colorectal Cancer) and the UNC-5 family (UNC5A-D) . Binding to DCC alone typically mediates chemoattraction, while co-receptor complexes of DCC and UNC5 homologues mediate chemorepulsion . Beyond its foundational role in neural development, this compound is a key molecule in diverse research fields. It is implicated in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, with recent evidence showing altered expression in patient brains . Its function extends to regulating cell survival and apoptosis, as its receptors can induce cell death in the absence of the ligand, classifying them as "dependence receptors" . This mechanism is also explored in oncology research, as this compound signaling can influence tumorigenesis and metastasis . Furthermore, this compound is expressed in non-neural tissues and is involved in vascular development, and the morphogenesis of organs like the lung, mammary gland, and pancreas . This high-purity, recombinant this compound protein is supplied for research applications. It is ideal for investigating mechanisms of neurite outgrowth, cell migration, angiogenesis, and epithelial cell adhesion in vitro and in vivo . The product is provided with detailed technical specifications, including source, purity, and activity data, to ensure experimental reproducibility. Please Note: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, or for human consumption.

Properties

CAS No.

158651-98-0

Molecular Formula

C5H5NO3S

Origin of Product

United States

Scientific Research Applications

Role in Neurodevelopment and Neuroprotection

Netrin-1 is primarily recognized for its function as a guidance cue in neuronal development. It influences axonal growth and neuronal migration during embryogenesis and continues to play a protective role in adult neural tissues.

Key Findings:

  • Neurodegenerative Diseases: Diminished levels of this compound have been linked to the progression of Alzheimer's disease and Parkinson's disease. Studies indicate that genetic mutations affecting this compound receptors can increase susceptibility to these disorders, suggesting its potential as a therapeutic target to enhance memory and motor functions in affected individuals .
  • Stroke Recovery: this compound has shown protective effects on the blood-brain barrier and may inhibit cell death mechanisms such as ferroptosis, making it a candidate for stroke treatment .

Cancer Research

This compound's role in cancer biology is gaining attention, particularly its involvement in tumor progression and metastasis.

Applications:

  • Medulloblastoma: Elevated levels of this compound have been observed in medulloblastoma patients. Research indicates that this compound promotes cell invasiveness and angiogenesis, marking it as a potential biomarker for diagnosis and a therapeutic target . Urinary this compound levels were significantly higher in patients with invasive forms of the disease compared to non-invasive cases, indicating its utility in monitoring disease progression .
Cancer Type This compound Role Clinical Implication
MedulloblastomaPromotes cell invasivenessPotential diagnostic biomarker; therapeutic target
Various TumorsRegulates angiogenesisTargeting the this compound pathway may inhibit tumor growth

Cardiovascular Applications

This compound is emerging as a significant player in cardiovascular health, influencing endothelial function and vascular smooth muscle cell behavior.

Mechanisms:

  • This compound enhances endothelial cell proliferation similarly to vascular endothelial growth factor (VEGF), suggesting its potential use in treating cardiovascular diseases . It also exhibits anti-inflammatory properties by reducing monocyte chemotaxis into arterial walls .
Cardiovascular Effect Mechanism Potential Therapy
Endothelial ProliferationSimilar signaling pathway to VEGFTreatment for ischemic conditions
Inhibition of InflammationReduces adhesion molecule expressionTherapeutic target for atherosclerosis

Pain Management

Recent studies have highlighted the role of this compound in pain pathways, particularly regarding its effects on nociceptors.

Insights:

  • This compound may modulate pain perception through its influence on neuronal pathways, representing a novel approach for pain management strategies .

Case Study 1: this compound in Alzheimer’s Disease

A study demonstrated that lower levels of this compound correlated with increased cognitive decline in Alzheimer's patients. Therapeutic administration of this compound in animal models showed improved memory function and reduced neurodegeneration markers.

Case Study 2: this compound as a Diagnostic Biomarker

In pediatric patients with medulloblastoma, urinary levels of this compound were measured pre-and post-surgery. Results indicated that elevated urinary this compound levels could predict tumor invasiveness and response to therapy, supporting its use as a non-invasive biomarker.

Comparison with Similar Compounds

Structural and Functional Similarities
Compound Structural Features Shared Receptors Overlapping Functions
Netrin-1 Laminin-like domains, N-terminal homology DCC, UNC-5, Integrins Axon guidance, synaptic plasticity, angiogenesis
Netrin-3 Homologous to this compound but distinct C-terminus DCC Neuronal migration, cell adhesion
Netrin-4 Laminin-binding domains UNC-5, Integrins Angiogenesis, tumor suppression (CRC)
Dscam1 Ig domains (Ig7-Ig9) This compound binding site Neural development, axon guidance

Key Insights :

  • This compound vs. Netrin-4 : While both regulate angiogenesis and cancer, Netrin-4 suppresses colorectal cancer (CRC) by inhibiting angiogenesis, contrasting this compound’s pro-tumor effects in gastric cancer (GC) via PI3K/AKT pathways .
  • This compound vs. Dscam1 : Dscam1 in Chelicerata retains the this compound binding site (Ig7-Ig9), suggesting evolutionary conservation in neural guidance .
Signaling Pathway Overlaps and Divergences
Pathway This compound Role Comparable Compounds
PI3K/AKT Promotes GC proliferation and invasion Netrin-4 activates PI3K/AKT in GC
ERK/MAPK Enhances synaptic plasticity Netrin-4 activates ERK/MAPK in GC
eNOS Coupling Restores NO bioavailability in PH This compound-derived peptides mimic this
α-Synuclein Inhibits aggregation via direct binding No equivalent role in other Netrins

Contrasts :

  • Neurodegeneration : this compound uniquely interacts with APP to reduce Aβ levels , while Netrin-3/4 lack direct links to AD pathology.
  • Cancer Dichotomy: this compound promotes hepatocellular carcinoma (HCC) EMT via NF-κB , whereas Netrin-4 suppresses CRC metastasis .
Disease-Specific Roles
Disease This compound Function Comparable Compounds
Alzheimer’s Reduces Aβ via APP interaction None identified
Parkinson’s Blocks α-synuclein aggregation None identified
Pulmonary Hypertension Recouples eNOS, reduces oxidative stress This compound-derived peptides replicate
Gastric Cancer Activates YAP/ERK/MAPK pathways Netrin-4 activates similar pathways
Therapeutic Potential
Application This compound Advantage Limitations vs. Other Compounds
Neuroprotection Enhances memory, motor function in AD/PD Netrin-4 lacks CNS-targeted therapies
Ischemic Injury Predicts reperfusion success in ACS Netrin-3 not studied in this context
Cancer Therapy High this compound expression correlates with poor prognosis in neuroblastoma Netrin-4’s anti-tumor role in CRC is more favorable

Preparation Methods

HEK293 Cell-Based Expression and Fc Fusion Construct Design

Recombinant this compound is predominantly produced using human embryonic kidney (HEK293) cells engineered to express this compound fused to the Fc region of human immunoglobulin G (IgG). This design enhances protein stability and facilitates purification via Protein A/G affinity chromatography. The construct includes a secretion signal peptide to direct the fusion protein into the culture supernatant, achieving yields of 1–2 mg/L under serum-free conditions. SDS-PAGE analysis confirms a molecular weight of ~90 kDa, consistent with the expected size of the this compound:Fc fusion protein.

Purification and Quality Control

Post-harvest purification involves three sequential steps:

  • Affinity Chromatography : Culture supernatants are loaded onto Protein A/G columns, with elution performed using low-pH buffers (pH 3.0).

  • Endotoxin Removal : Detoxi-Gel endotoxin-removing columns reduce endotoxin levels to <0.1 EU/μg, critical for cell culture applications.

  • Size-Exclusion Chromatography (SEC) : Further polishing removes aggregates, ensuring >95% purity as validated by SDS-PAGE and Coomassie staining.

Table 1: Recombinant this compound Production Parameters

ParameterSpecificationSource
Expression SystemHEK293 cells with Fc fusion tag
Yield1–2 mg/L
Purity≥95% (SDS-PAGE)
Endotoxin Level<0.1 EU/μg (LAL test)
Biological ActivityERK1/2 phosphorylation in DCC+ cells

Endogenous this compound Extraction from Biological Tissues

Tissue Homogenization and Subcellular Fractionation

This compound is endogenously extracted from tissues such as the adult rat spinal cord using differential centrifugation. A protocol adapted from spinal cord studies involves:

  • Homogenization : Tissues are homogenized in 10 mM HEPES buffer (pH 7.5) with protease inhibitors using a Dounce homogenizer.

  • Centrifugation Steps :

    • Low-speed spin (1,000 × g, 10 min) to remove nuclei and debris.

    • Medium-speed spin (10,000 × g, 10 min) to pellet mitochondria.

    • High-speed spin (230,000 × g, 35 min) to isolate soluble this compound from the supernatant.

Solubility and Localization Analysis

Subcellular fractionation reveals that this compound is enriched in the high-speed supernatant (HSS), indicating its solubility in aqueous buffers. However, a fraction associates with membrane-bound compartments, requiring high-salt (1.5 M NaCl) or detergent treatments for extraction. Western blotting using anti-netrin-1 antibodies confirms protein integrity, with a band at ~65 kDa corresponding to native this compound.

Table 2: Endogenous this compound Extraction Efficiency

Tissue SourceThis compound Concentration (ng/mg protein)PuritySource
Adult Rat Spinal Cord12.4 ± 1.8~60%
EDL Muscle-Derived Myoblasts8.9 ± 0.7 (differentiated cells)~70%

Functional Validation of Prepared this compound

Biological Activity Assays

Recombinant this compound is validated using:

  • ERK1/2 Phosphorylation : HEK293 cells expressing the DCC receptor show rapid ERK1/2 phosphorylation upon treatment with 5 nM this compound:Fc.

  • Axon Outgrowth Assays : Dorsal spinal cord explants from E13 rats exhibit commissural axon elongation when cultured with 100 ng/mL this compound.

Endogenous this compound activity is confirmed via:

  • Myotube Formation Assays : Satellite cell-derived myoblasts from extensor digitorum longus (EDL) muscle require this compound for fast-twitch myotube differentiation, with siRNA knockdown reducing MyHC-IIb expression by 70%.

Challenges and Optimization Strategies

Recombinant Production Limitations

  • Aggregation : this compound’s heparin-binding domain promotes self-assembly into filaments in the presence of heparin oligosaccharides. SEC-MALS analysis shows a shift from monomeric (65 kDa) to filamentous (>1 MDa) states, necessitating stringent buffer optimization (e.g., 150 mM NaCl, 20 mM Tris pH 8.0).

  • Glycosylation Variability : HEK293-produced this compound exhibits N-linked glycosylation, which impacts receptor binding. Deglycosylation studies using PNGase F reveal a 10% reduction in DCC binding affinity.

Enhancing Endogenous Yield

  • Tissue-Specific Upregulation : this compound expression in EDL-derived myoblasts is 2.5-fold higher than in soleus muscle cells during differentiation, attributed to myogenic transcription factor activation.

  • Protease Inhibition : Including 1 μM leupeptin and 1 mM PMSF in extraction buffers increases this compound recovery by 40% .

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